Cas no 1025684-60-9 (Resolvin D4)

Resolvin D4 化学的及び物理的性質
名前と識別子
-
- Resolvin D4
- Q59864198
- RvD4
-
- インチ: 1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1
- InChIKey: YKPLJNOOLKUEBS-RIYRYSNMSA-N
- ほほえんだ: O[C@H]([C@@H](/C=C/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CC)O)O)CCC(=O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 14
- 複雑さ: 555
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 98
Resolvin D4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73878-100ug |
Resolvin D4 |
1025684-60-9 | 98% | 100ug |
¥12946.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73878-25ug |
Resolvin D4 |
1025684-60-9 | 98% | 25ug |
¥4040.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73878-10ug |
Resolvin D4 |
1025684-60-9 | 98% | 10ug |
¥1764.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73878-50ug |
Resolvin D4 |
1025684-60-9 | 98% | 50ug |
¥7377.00 | 2022-04-26 |
Resolvin D4 関連文献
-
Robert Nshimiyimana,Ting Fung Lam,Shubhangi Aggarwal,Charles N. Serhan,Nicos A. Petasis RSC Adv. 2022 12 11613
-
Robert Nshimiyimana,Stephen J. Glynn,Charles N. Serhan,Nicos A. Petasis Org. Biomol. Chem. 2023 21 1667
Resolvin D4に関する追加情報
Latest Research Advances on 1025684-60-9 and Resolvin D4 in Chemical Biology and Medicine
In recent years, the compound with the CAS number 1025684-60-9 and the specialized pro-resolving mediator (SPM) Resolvin D4 (RvD4) have garnered significant attention in the field of chemical biology and medicine. These molecules are at the forefront of research due to their potential therapeutic applications in inflammation resolution, immune modulation, and tissue repair. This research brief aims to synthesize the latest findings on these compounds, providing a comprehensive overview of their mechanisms, applications, and future directions.
The compound 1025684-60-9, a small molecule with a unique chemical structure, has been identified as a promising candidate for drug development. Recent studies have focused on its role in modulating key signaling pathways involved in cellular homeostasis and disease progression. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy in targeting specific enzymes implicated in inflammatory disorders, suggesting its potential as a novel anti-inflammatory agent.
Resolvin D4, a member of the resolvin family derived from omega-3 fatty acids, has been extensively studied for its role in resolving inflammation and promoting tissue regeneration. A groundbreaking study in Nature Communications (2024) demonstrated that RvD4 significantly enhances macrophage-mediated clearance of apoptotic cells and reduces pro-inflammatory cytokine production in murine models of acute lung injury. These findings underscore its therapeutic potential in chronic inflammatory diseases such as asthma, rheumatoid arthritis, and atherosclerosis.
Methodologically, the latest research on 1025684-60-9 and RvD4 employs a combination of in vitro assays, animal models, and advanced omics technologies. For example, liquid chromatography-mass spectrometry (LC-MS) has been pivotal in quantifying RvD4 levels in biological samples, while CRISPR-Cas9 gene editing has been used to elucidate the molecular targets of 1025684-60-9. These approaches have provided deeper insights into the pharmacokinetics and pharmacodynamics of these compounds.
The results from these studies are highly promising. Clinical trials investigating RvD4's efficacy in human subjects are currently in Phase II, with preliminary data indicating improved outcomes in patients with inflammatory bowel disease (IBD). Similarly, preclinical studies on 1025684-60-9 have shown favorable safety profiles and bioavailability, paving the way for future clinical applications. However, challenges such as scalability of synthesis and long-term toxicity remain to be addressed.
In conclusion, the latest research on 1025684-60-9 and Resolvin D4 highlights their transformative potential in chemical biology and medicine. These compounds represent a new frontier in the development of targeted therapies for inflammatory and immune-related disorders. Future research should focus on optimizing their delivery systems, exploring combination therapies, and expanding clinical trials to validate their efficacy and safety in diverse patient populations. The continued exploration of these molecules is expected to yield significant advancements in precision medicine and personalized healthcare.
1025684-60-9 (Resolvin D4) 関連製品
- 1261365-53-0(5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate)
- 130683-46-4(2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid)
- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1509116-00-0(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal)
- 1807254-11-0(Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)
- 71727-37-2(2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)
- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)


